Cas no 2229395-10-0 (1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride)

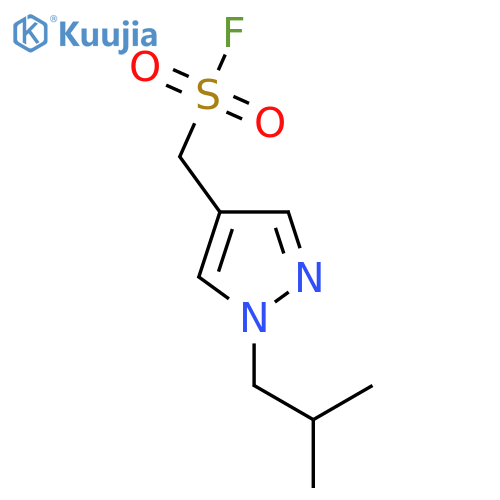

2229395-10-0 structure

商品名:1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride

- EN300-1991250

- 2229395-10-0

- [1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride

-

- インチ: 1S/C8H13FN2O2S/c1-7(2)4-11-5-8(3-10-11)6-14(9,12)13/h3,5,7H,4,6H2,1-2H3

- InChIKey: UPYQUTGBCZNSAZ-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=NN(C=1)CC(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 220.06817700g/mol

- どういたいしつりょう: 220.06817700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 60.3Ų

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991250-0.05g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 0.05g |

$1188.0 | 2023-09-16 | ||

| Enamine | EN300-1991250-0.5g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 0.5g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1991250-2.5g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 2.5g |

$2771.0 | 2023-09-16 | ||

| Enamine | EN300-1991250-10.0g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 10g |

$6082.0 | 2023-05-31 | ||

| Enamine | EN300-1991250-10g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 10g |

$6082.0 | 2023-09-16 | ||

| Enamine | EN300-1991250-1g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 1g |

$1414.0 | 2023-09-16 | ||

| Enamine | EN300-1991250-5g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 5g |

$4102.0 | 2023-09-16 | ||

| Enamine | EN300-1991250-1.0g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 1g |

$1414.0 | 2023-05-31 | ||

| Enamine | EN300-1991250-5.0g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-1991250-0.1g |

[1-(2-methylpropyl)-1H-pyrazol-4-yl]methanesulfonyl fluoride |

2229395-10-0 | 0.1g |

$1244.0 | 2023-09-16 |

1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2229395-10-0 (1-(2-methylpropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量